molecular formula C14H13NO4S2 B2693024 (E)-N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(thiophen-2-yl)ethene-1-sulfonamide CAS No. 339018-68-7

(E)-N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(thiophen-2-yl)ethene-1-sulfonamide

Cat. No.: B2693024
CAS No.: 339018-68-7
M. Wt: 323.38
InChI Key: IXCZRKHDTQBFHF-FNORWQNLSA-N
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Description

“(E)-N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(thiophen-2-yl)ethene-1-sulfonamide” is a sulfonamide derivative featuring a benzodioxole moiety and a thiophene ring connected via an ethene linker. The benzodioxole group (2H-1,3-benzodioxol-5-yl) is a bicyclic aromatic system with electron-rich properties, while the thiophene ring contributes π-conjugation and sulfur-based reactivity. The (E)-configuration of the ethene group ensures spatial arrangement critical for molecular interactions.

Properties

IUPAC Name

(E)-N-(1,3-benzodioxol-5-ylmethyl)-2-thiophen-2-ylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S2/c16-21(17,7-5-12-2-1-6-20-12)15-9-11-3-4-13-14(8-11)19-10-18-13/h1-8,15H,9-10H2/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXCZRKHDTQBFHF-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(thiophen-2-yl)ethene-1-sulfonamide typically involves the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.

    Formation of the Sulfonamide Group: This involves the reaction of a sulfonyl chloride with an amine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions can occur at the sulfonamide group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodioxole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the sulfonamide group may yield amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(thiophen-2-yl)ethene-1-sulfonamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to several sulfonamide-based derivatives, benzodioxole-containing molecules, and thiophene-functionalized analogs. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Weight (g/mol) Bioactivity/Application Reference(s)
(E)-N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(thiophen-2-yl)ethene-1-sulfonamide Benzodioxole-methyl, thiophene-linked ethene sulfonamide 363.42 Enzyme inhibition (e.g., 5-lipoxygenase)
(E)-2-(2H-1,3-benzodioxol-5-yl)-N-[(thiophen-2-yl)methyl]ethene-1-sulfonamide Benzodioxole directly attached to ethene; thiophene-methyl sulfonamide 363.42 Structural isomer with similar electronic properties
2-(4-Chlorophenyl)-N-[(furan-2-yl)methyl]-N-[(thiophen-2-yl)methyl]ethene-1-sulfonamide Dual heterocyclic substitution (furan + thiophene); chlorophenyl group 406.89 Broad-spectrum sulfonamide scaffold for receptor modulation
N-Ethylnorpentylone (Ephylone) Benzodioxole with ethylamino-pentanone backbone (cathinone derivative) 249.30 Psychostimulant; regulated under Schedule II
4-{N-[(2H-1,3-Benzodioxol-5-yl)methyl][1,1'-biphenyl]-4-sulfonamido}benzoic acid Benzodioxole-methyl with biphenyl sulfonamide and carboxylic acid 503.54 Dual inhibitor of 5-lipoxygenase and prostaglandin E2 synthase

Key Findings

Substitution Patterns :

  • The target compound’s benzodioxole-methyl group distinguishes it from analogs like ephylone, which lacks a sulfonamide moiety and instead features a ketone-amine backbone .
  • Replacing the thiophene with furan (as in Enamine Ltd’s compound) reduces sulfur-mediated interactions but enhances oxygen-based hydrogen bonding .

Electronic Properties: The benzodioxole group provides electron density, enhancing π-π stacking with aromatic residues in enzyme active sites. This is less pronounced in purely phenyl-substituted analogs . Thiophene’s sulfur atom introduces polarizability, improving binding to metal ions or cysteine residues compared to furan or phenyl derivatives .

Bioactivity: The compound’s sulfonamide group enables hydrogen bonding with proteolytic enzymes, a feature absent in non-sulfonamide cathinones like ephylone . Dual heterocyclic substitution (e.g., thiophene + benzodioxole) correlates with higher inhibitory potency against inflammatory enzymes compared to single-ring systems .

Notes

Crystallographic Validation : Tools like SHELXL and ORTEP-III are recommended for structure refinement and visualization due to anisotropic displacement analysis capabilities .

Synthetic Challenges : Steric hindrance at the sulfonamide nitrogen may require optimized reaction conditions (e.g., high-temperature saponification) for improved yields .

Biological Activity

(E)-N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(thiophen-2-yl)ethene-1-sulfonamide is a synthetic organic compound notable for its potential biological activities. This compound, characterized by its unique structural features, has been investigated for various pharmacological properties, including cytotoxicity, anti-inflammatory effects, and interactions with specific biological targets.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13H13N1O4S1
  • Molecular Weight : 285.31 g/mol

The presence of the benzodioxole and thiophene rings contributes to its lipophilicity and potential interactions with biological membranes.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. It is hypothesized that the compound may inhibit certain enzyme activities or modulate receptor signaling pathways, leading to various pharmacological effects.

Cytotoxicity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against human tumor cell lines. For example, derivatives of benzothiophenesulfonamide have shown strong cytotoxic activity by inducing reactive oxygen species (ROS) production and apoptosis in cancer cells. The mechanism involves the inhibition of tumor-associated NADH oxidase (tNOX), which is crucial for ROS generation in tumor cells .

Cell LineIC50 (µM)Mechanism of Action
K-562 (Leukemia)0.1Inhibition of tNOX activity
HeLa (Cervical)0.5Induction of ROS and apoptosis
HT-29 (Colon)0.3Cytotoxic effects via oxidative stress

Anti-inflammatory Activity

Compounds with similar structural motifs have been explored for their anti-inflammatory properties. The sulfonamide group is known to modulate inflammatory pathways by inhibiting cyclooxygenase enzymes or other inflammatory mediators. In vitro studies have demonstrated that these compounds can significantly reduce the production of pro-inflammatory cytokines in activated immune cells.

Case Studies

A study focusing on a related compound demonstrated its efficacy in reducing inflammation in a murine model of arthritis. The compound was administered at varying doses, resulting in a dose-dependent reduction in joint swelling and inflammatory markers.

Research Findings

Recent studies have highlighted several important findings regarding the biological activity of compounds related to this compound:

  • Cytotoxic Effects : Compounds demonstrated IC50 values below 1 µM against multiple cancer cell lines.
  • Mechanistic Insights : The involvement of ROS in mediating cytotoxic effects was confirmed through assays measuring oxidative stress markers.
  • Therapeutic Potential : Given the dual action of cytotoxicity and anti-inflammatory effects, these compounds are being evaluated for their potential as therapeutic agents in oncology and chronic inflammatory diseases.

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